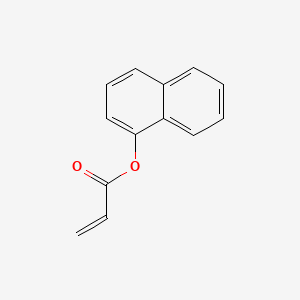

1-Naphthyl acrylate

描述

1-Naphthyl acrylate is an organic compound with the molecular formula C₁₃H₁₀O₂. It is an ester formed from acrylic acid and 1-naphthol. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 1-Naphthyl acrylate can be synthesized through the esterification of acrylic acid with 1-naphthol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency .

化学反应分析

Types of Reactions: 1-Naphthyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Addition Reactions: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens) under mild conditions.

Major Products Formed:

Polymerization: Poly(this compound).

Hydrolysis: Acrylic acid and 1-naphthol.

Addition Reactions: Various substituted acrylates depending on the nucleophile or electrophile used.

科学研究应用

Scientific Research Applications

The applications of 1-naphthyl acrylate can be broadly categorized into several key areas:

Photopolymerization and 3D Printing

This compound is frequently used as a monomer in photopolymerization processes. It is integral in producing photocomposites for 3D printing, where its ability to undergo rapid polymerization upon UV light exposure is exploited to create intricate structures with high resolution.

Polymer Synthesis and Characterization

Research indicates that polymers derived from this compound exhibit excellent thermal stability, making them suitable for high-temperature applications. Studies have shown that poly(this compound) (PNA) maintains structural integrity under varying thermal conditions .

Investigation of Polymer Dynamics

PNA serves as a model compound for studying polymer dynamics. Investigations utilizing techniques such as carbon-13 NMR spectroscopy have revealed insights into the segmental motion and internal rotation within the polymer chains, contributing to a better understanding of polymer behavior in solution .

Synthesis of Naphthocyclobutenes

In photochemical reactions, this compound can be converted into naphthocyclobutenes, which are valuable intermediates in organic synthesis. These compounds are important for developing complex organic molecules with specific functionalities.

Copolymer Studies

This compound is also utilized in the synthesis of copolymers that exhibit unique photophysical properties. The incorporation of naphthyl groups enhances the optical characteristics of the resulting materials, making them suitable for applications in sensors and optoelectronic devices .

Case Studies

作用机制

The mechanism of action of 1-naphthyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate group is highly reactive due to the presence of the double bond, which can participate in various chemical reactions. The naphthyl group provides additional stability and unique properties to the resulting polymers .

Molecular Targets and Pathways:

相似化合物的比较

Methyl Acrylate: An ester of acrylic acid and methanol, commonly used in the production of poly(methyl acrylate) and other polymers.

Ethyl Acrylate: An ester of acrylic acid and ethanol, used in the production of poly(ethyl acrylate) and various copolymers.

Butyl Acrylate: An ester of acrylic acid and butanol, used in the production of poly(butyl acrylate) and pressure-sensitive adhesives.

Uniqueness of 1-Naphthyl Acrylate: this compound is unique due to the presence of the naphthyl group, which imparts additional stability and unique photophysical properties to the resulting polymers. This makes it particularly valuable in applications requiring high thermal stability and specific optical properties.

生物活性

1-Naphthyl acrylate (NA) is an organic compound formed through the esterification of acrylic acid and 1-naphthol, with the molecular formula C₁₃H₁₀O₂. This compound has garnered interest in various scientific fields due to its unique properties and potential applications in polymer chemistry, photopolymerization, and biological activity.

Antiviral Properties

Research has indicated that certain derivatives of naphthyl acrylates exhibit significant antiviral activity. For example, trans-3-(2-hydroxy-1-naphthyl)methylacrylate has shown higher antiviral efficacy than Ribavirin against Tobacco Mosaic Virus (TMV) in bioassays. This suggests that modifications in the structure of naphthyl acrylates can enhance their biological activity, potentially leading to the development of new antiviral agents .

Antimicrobial Effects

A study focusing on 3-(1-naphthoyl)acrylic acid revealed its potential as a substrate for synthesizing novel heterocyclic compounds with antimicrobial properties. The synthesized compounds were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that many of these compounds exhibited mild to moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to undergo polymerization and addition reactions. The acrylate functional group is highly reactive due to its double bond, allowing it to participate in various chemical transformations. The naphthyl group contributes stability and unique properties to the resulting polymers, which may enhance their biological interactions.

Table: Summary of Biological Activities

| Compound/Derivative | Activity Type | Target Organism/Pathogen | Efficacy Level |

|---|---|---|---|

| trans-3-(2-hydroxy-1-naphthyl)methylacrylate | Antiviral | Tobacco Mosaic Virus (TMV) | Higher than Ribavirin |

| 3-(1-naphthoyl)acrylic acid | Antimicrobial | Staphylococcus aureus | Mild to moderate |

| Escherichia coli | Mild to moderate |

Case Study: Synthesis of Antimicrobial Compounds

In a study conducted by researchers, 3-(1-naphthoyl)acrylic acid was reacted with various nitrogen nucleophiles under Aza-Michael reaction conditions. The resulting compounds were characterized using IR, NMR, and mass spectrometry. The synthesized derivatives were then evaluated for their antibacterial activity against several bacterial strains. This research highlights the potential of naphthyl acrylate derivatives in developing new antimicrobial agents .

Polymer Dynamics Research

Further investigation into poly(this compound) has provided insights into its structural dynamics in solution. Studies utilizing carbon-13 NMR spectroscopy have explored the internal rotation of naphthyl groups and their influence on polymer behavior. Understanding these dynamics is crucial for designing materials with specific properties that could enhance their biological applications .

属性

IUPAC Name |

naphthalen-1-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDHYUFNWMILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436535 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20069-66-3 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。